molecular formula C16H14N6O2S2 B13182074 5-(4-(5-cyclopropyl-1H-pyrazol-3-ylamino)-5-ethynylpyrimidin-2-yl)thiophene-2-sulfonamide

5-(4-(5-cyclopropyl-1H-pyrazol-3-ylamino)-5-ethynylpyrimidin-2-yl)thiophene-2-sulfonamide

Cat. No.: B13182074
M. Wt: 386.5 g/mol
InChI Key: QIPVDTXIJXIZGR-UHFFFAOYSA-N
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Description

5-(4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)-5-ethynylpyrimidin-2-yl)thiophene-2-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, an ethynyl group, a pyrimidine ring, and a thiophene sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)-5-ethynylpyrimidin-2-yl)thiophene-2-sulfonamide involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of cyclopropyl hydrazine with an appropriate diketone.

    Construction of the Pyrimidine Ring: The pyrazole derivative is then reacted with ethynyl-substituted pyrimidine precursors under suitable conditions.

    Introduction of the Thiophene Sulfonamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)-5-ethynylpyrimidin-2-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)-5-ethynylpyrimidin-2-yl)thiophene-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.

    Industrial Chemistry: The compound can serve as a building block for the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 5-(4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)-5-ethynylpyrimidin-2-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)-5-methylpyrimidin-2-yl)thiophene-2-sulfonamide
  • 5-(4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)-5-ethynylpyrimidin-2-yl)thiophene-2-sulfonamide

Uniqueness

The uniqueness of 5-(4-((5-Cyclopropyl-1H-pyrazol-3-yl)amino)-5-ethynylpyrimidin-2-yl)thiophene-2-sulfonamide lies in its combination of functional groups and structural features, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C16H14N6O2S2

Molecular Weight

386.5 g/mol

IUPAC Name

5-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-5-ethynylpyrimidin-2-yl]thiophene-2-sulfonamide

InChI

InChI=1S/C16H14N6O2S2/c1-2-9-8-18-16(12-5-6-14(25-12)26(17,23)24)20-15(9)19-13-7-11(21-22-13)10-3-4-10/h1,5-8,10H,3-4H2,(H2,17,23,24)(H2,18,19,20,21,22)

InChI Key

QIPVDTXIJXIZGR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CN=C(N=C1NC2=NNC(=C2)C3CC3)C4=CC=C(S4)S(=O)(=O)N

Origin of Product

United States

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